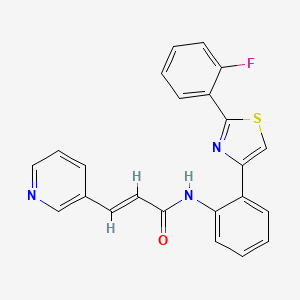

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(pyridin-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a class of molecules that have attracted attention for their diverse biological activities and potential applications in medicinal chemistry. Compounds with similar structural motifs have been synthesized and evaluated for various biological activities, including anticancer properties.

Synthesis Analysis

Synthesis of similar compounds often involves condensation reactions under basic conditions, leading to high yields. For example, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from condensation of equimolar equivalents of corresponding carbaldehyde and cyanoacetamide in boiling ethanol under basic conditions for 45 minutes, yielding a 90% product (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. These methods confirm the structure and provide insights into the molecular conformation and crystalline arrangement (Qin et al., 2019).

Chemical Reactions and Properties

Similar compounds exhibit a range of chemical reactions, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These reactions are crucial for the functionalization of the molecule and can significantly influence its chemical properties and biological activity (Qin et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, can be influenced by the molecular structure. Studies on similar compounds have shown that minor changes in molecular conformation can significantly impact their solid-state properties, including optical properties (Percino et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely related to the compound's molecular structure. The presence of functional groups like acrylamide and fluorophenyl can influence the compound's reactivity towards nucleophiles and electrophiles, affecting its potential applications in synthetic chemistry and drug development (Kariuki et al., 2021).

Scientific Research Applications

Anticancer Potential

Cytotoxic Activity Against Cancer Cells : A related compound, 2-anilinopyridine-3-acrylamides, has demonstrated promising cytotoxic activity against various human cancer cell lines. Specifically, derivatives of this compound showed significant cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line, indicating potential as potent anticancer agents (Kamal et al., 2014).

Synthesis of Thiazole-Pyridine Hybrids for Anticancer Activity : New thiazole incorporated pyridine derivatives have been synthesized for in vitro anticancer activity against various cancer cell lines. These compounds demonstrated higher activity against breast cancer compared to standard treatments (Bayazeed & Alnoman, 2020).

Novel Pyridine-Thiazole Hybrids as Anticancer Agents : The development of novel pyridine-thiazole hybrid molecules has shown high antiproliferative activity against different types of tumor cells, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. This suggests the potential of these hybrids as promising anticancer agents (Ivasechko et al., 2022).

Biochemical Applications

Binding with Bovine Serum Albumin : A study on p-hydroxycinnamic acid amides, which includes compounds with similar structural elements, revealed their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This has implications for understanding the biochemical interactions of related compounds (Meng et al., 2012).

Use in Metal Sorption and Biological Activity : N-heterocyclic acrylamide polymers, which share structural similarities, have been used as efficient chelating agents for metal ions. These polymers have shown selectivity towards certain metal ions and have been studied for their antimicrobial activity (Al-Fulaij, Elassar, & El-asmy, 2015).

Utility in Heterocyclic Synthesis : The use of enaminonitriles, similar in structure to the compound , has been explored for synthesizing various pyrazole, pyridine, and pyrimidine derivatives. These derivatives have been characterized for their potential in biochemical applications (Fadda et al., 2012).

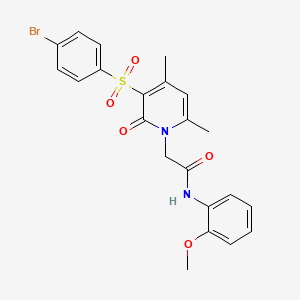

properties

IUPAC Name |

(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3OS/c24-19-9-3-1-7-17(19)23-27-21(15-29-23)18-8-2-4-10-20(18)26-22(28)12-11-16-6-5-13-25-14-16/h1-15H,(H,26,28)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIMCEIDSGMPLU-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)